Geraniol
Overview
Description
Geraniol is a monoterpenoid and an alcohol, primarily found in essential oils such as citronella oil, rose oil, and palmarosa oil . It is a colorless oil, although commercial samples can appear yellow. This compound has a sweet, floral aroma reminiscent of roses, making it a popular ingredient in perfumes and flavorings . It is also used as an insect repellent and has various applications in the pharmaceutical and cosmetic industries .
Mechanism of Action
Target of Action
Geraniol, an acyclic monoterpene alcohol, is predicted to target multiple proteins and pathways that shape a network which can exert systematic pharmacological effects . It has been found to influence the expression of genes involved in regulating the cell cycle and apoptosis .
Mode of Action
This compound’s mode of action is believed to be through its interaction with these target proteins and genes. It controls a variety of signaling molecules and pathways that represent tumor hallmarks . These actions of this compound constrain the ability of tumor cells to acquire adaptive resistance against anticancer drugs . Furthermore, this compound has been shown to sensitize tumor cells to commonly used chemotherapies .
Biochemical Pathways
This compound biosynthesis occurs via the MEP pathway from GPP and can be enhanced by overexpression of this compound synthase (GES) when the supply of GPP is sufficient . This compound has also been found to inhibit the TLR2,4/MYD88/NFκB pathway, mediating anti-inflammation and activation of the Nrf2 pathway .
Pharmacokinetics
This compound’s pharmacokinetics and bioavailability have been studied systematically. After intravenous administration of this compound to rats (50 mg/kg), its concentration in whole blood decreased following an apparent pseudo-first order kinetics with a half-life of 12.5 ± 1.5 min . The absolute bioavailability values of oral formulations (50 mg/kg) of emulsified this compound or fiber-adsorbed this compound were 92 and 16%, respectively .
Result of Action
This compound has demonstrated a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antioxidant, anti-cancer, and neuroprotective to name a few . Due to its anticancer effects, this compound has been found to be effective against a broad range of cancers including breast, lung, colon, prostate, pancreatic, skin, liver, kidney and oral cancers .
Action Environment
This compound’s action can be influenced by environmental factors. For instance, its permeation properties across intestinal cells have been studied, evidencing this compound permeability coefficients across an in vitro model of the human intestinal wall . Furthermore, this compound’s production can be maximized through biotechnology processes , suggesting that its action, efficacy, and stability can be influenced by the methods of its production.
Biochemical Analysis
Biochemical Properties
Geraniol interacts with various enzymes and proteins. It is biosynthetically derived from geranyl diphosphate (GPP), catalyzed by this compound synthase . This compound can be converted to the cyclic terpene α-terpineol in acidic solutions . It can also be converted to the tosylate, which is a precursor to the chloride .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the expression and release of cellular pro-inflammatory factors TNF-α, IL-1β, IL-8, and nitric oxide, accompanied by a significant upregulation of gene expression of anti-inflammatory cytokine IL-10 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. In acidic solutions, this compound is converted to the cyclic terpene α-terpineol . The alcohol group undergoes expected reactions, such as conversion to the tosylate, which is a precursor to the chloride .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. For instance, this compound was found to have a half-life of 12.5 ± 1.5 minutes after intravenous administration to rats . Mice treated with 120 mg/kg of this compound for 4 weeks showed increased anti-oxidative defenses with no signs of liver toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound amounts in the cerebrospinal fluid of rats ranged between 0.72 ± 0.08 μg/mL and 2.6 ± 0.2 μg/mL within 60 minutes following emulsified oral administration .
Metabolic Pathways
This compound is involved in the mevalonate pathway. It is biosynthetically derived from geranyl diphosphate (GPP), catalyzed by this compound synthase . This compound can also be converted to the cyclic terpene α-terpineol in acidic solutions .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After intravenous administration of this compound to rats, its concentration in whole blood decreased following an apparent pseudo-first order kinetics .
Subcellular Localization
The distinct subcellular localization of this compound synthase suggests varied functional roles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geraniol can be synthesized through several methods. One common method involves the hydrolysis of geranyl acetate. Another method includes the reaction of linalool with tetrabutyl titanate and a vanadium derivative catalyst at temperatures between 160-180°C . The reaction is stirred for 10-16 hours, followed by hydrolysis and rectification at reduced pressure .
Industrial Production Methods
Industrial production of this compound often involves the extraction from essential oils such as citronella, lemongrass, rose, and palmarosa through steam distillation . Further purification is achieved through fractional distillation, resulting in high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Geraniol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form geranial (citral) and other aldehydes.
Reduction: Hydrogenation of this compound can produce citronellol.
Substitution: This compound can be converted to geranyl chloride through the Appel reaction using triphenylphosphine and carbon tetrachloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation typically uses palladium or platinum catalysts.
Substitution: The Appel reaction involves triphenylphosphine and carbon tetrachloride.
Major Products
Geranial: Formed through oxidation.
Citronellol: Formed through hydrogenation.
Geranyl Chloride: Formed through substitution reactions.
Scientific Research Applications
Geraniol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other terpenes and cannabinoids.
Biology: Studied for its antimicrobial and insect-repellent properties.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antioxidant properties.
Industry: Widely used in the fragrance and flavoring industries due to its pleasant aroma.
Comparison with Similar Compounds
Geraniol is often compared with other monoterpenoids such as:
Nerol: Similar structure but differs in the position of the double bond.
Citronellol: A hydrogenated form of this compound, used in perfumes and as an insect repellent.
Linalool: Another monoterpenoid with a floral scent, used in cosmetics and as an insect repellent.
This compound stands out due to its versatility and wide range of applications in various industries, from perfumery to pharmaceuticals .
Properties
IUPAC Name |
(2E)-3,7-dimethylocta-2,6-dien-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZPCOQZEFWAFX-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CO)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Record name | GERANIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20432 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026727 | |
Record name | (2E)-3,7-Dimethyl-2,6-octadien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8026727 | |
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Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Geraniol is a colorless to pale yellow oily liquid with a sweet rose odor. (NTP, 1992), Dry Powder, Liquid, Other Solid; Liquid, Colorless to yellow liquid with geranium odor; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; rose-like aroma | |
Record name | GERANIOL | |
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Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)- | |
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Record name | Geraniol | |
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Record name | beta-Geraniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
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Record name | Geraniol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
446 °F at 760 mmHg (NTP, 1992), 230 °C, 229.00 to 230.00 °C. @ 760.00 mm Hg | |
Record name | GERANIOL | |
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Record name | GERANIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
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Record name | beta-Geraniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
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Flash Point |
108 °C (226 °F) - closed cup, >212 °F (>100 °C) (closed cup) | |
Record name | GERANIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
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Solubility |
In water, 100 mg/L at 25 °C, Slightly soluble in water, Miscible with ether, acetone, 1:3 in 70% alcohol, For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page., 0.1 mg/mL at 25 °C, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |
Record name | GERANIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
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Record name | beta-Geraniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
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Record name | Geraniol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.8894 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8894 g/cu cm at 20 °C, Density: 0.870-0.890 at 15 °C, 0.870-0.885 | |
Record name | GERANIOL | |
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Record name | GERANIOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
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Record name | Geraniol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.03 [mmHg] | |
Record name | Geraniol | |
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Mechanism of Action |
Geraniol (GO) potent antitumor and chemopreventive effects are attributed to its antioxidant and anti-inflammatory properties. In the current study, the potential efficacy of GO (250 mg/kg) in ameliorating metabolic syndrome (MetS) induced by fructose in drinking water /administered to rats/ was elucidated. Moreover, the effect of pioglitazone (5 and 10 mg/kg; PIO) and the possible interaction of the co-treatment of GO with PIO5 were studied in the MetS model. After 4 weeks of treatment, GO and/or PIO reduced the fasting blood glucose and the glycemic excursion in the intraperitoneal glucose tolerance test. GO and PIO5/10 restrained visceral adiposity and partly the body weight gain. The decreased level of peroxisome proliferator activated receptor (PPAR)-gamma transcriptional activity in the visceral adipose tissue of MetS rats was increased by single treatment regimens. Though GO did not affect MetS-induced hyperinsulinemia, PIO5/10 lowered it. Additionally, GO and PIO5/10 suppressed glycated hemoglobin and the receptor for advanced glycated end products (RAGE). These single regimens also ameliorated hyperuricemia, the disrupted lipid profile, and the elevated systolic blood pressure evoked by MetS. The rise in serum transaminases, interleukin-1beta, and tumor necrosis factor-alpha, as well as hepatic lipid peroxides and nitric oxide (NO) was lowered by the single treatments to different extents. Moreover, hepatic non-protein thiols, as well as serum NO and adiponectin were enhanced by single regimens. Similar effects were reached by the combination of GO with PIO5; however, a potentiative interaction was noted on fasting serum insulin level, while synergistic effects were reflected as improved insulin sensitivity, as well as reduced RAGE and triglycerides. Therefore, GO via the transcriptional activation of PPAR-gamma reduces inflammation and free radical injury produced by MetS. Thereby, these effects provide novel mechanistic insights on GO management of MetS associated critical risk factors. Moreover, the co-administration of GO to PIO5 exalted the antidiabetic drug anti-MetS efficacy. | |
Record name | GERANIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
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Color/Form |
Colorless to pale-yellow, liquid oil, Oily liquid | |
CAS No. |
106-24-1, 624-15-7, 68311-14-8, 106-25-2 | |
Record name | GERANIOL | |
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Record name | Geraniol | |
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Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)- | |
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Record name | (2E)-3,7-Dimethyl-2,6-octadien-1-ol | |
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Record name | Geraniol | |
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Record name | beta-Geraniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
less than 5 °F (NTP, 1992), -15 °C, < -15 °C | |
Record name | GERANIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20432 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | GERANIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | beta-Geraniol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: No SHE regulations were specifically discussed in the provided abstracts.
A: While geraniol is generally considered safe, one study raised concerns about its potential to generate reactive oxygen species (ROS) during oxidation, which may pose health risks like mutations, cancer, and sensitization. []
A: Encapsulating this compound oil in chitosan-oleate (CS-OA) has proven to be an effective strategy for targeted delivery to the central nervous system. [] This approach improves this compound's bioavailability and enhances its ability to reach the brain and cerebrospinal fluid, making it a promising avenue for developing therapies for neurological conditions. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.